molecular formula C13H16N2O3 B3813250 2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole

2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No. B3813250
M. Wt: 248.28 g/mol
InChI Key: RDKZVYFRQFMVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity and high bioavailability. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, it could be studied for its potential applications in other fields such as agriculture and material science.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, and has been studied as a potential treatment for various diseases. While there are still limitations to its use in lab experiments, there are several future directions for research on this compound.

Scientific Research Applications

2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been studied as a potential treatment for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8-14-7-10(15-8)9-5-11(16-2)13(18-4)12(6-9)17-3/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKZVYFRQFMVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.